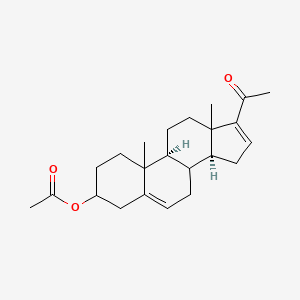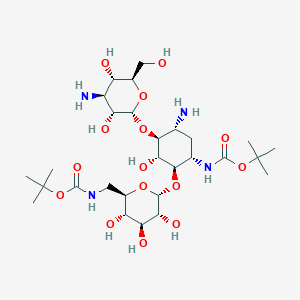
Boc-protected Kanamycin A d8-Major
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-protected Kanamycin A d8-Major is a derivative of Kanamycin A, an aminoglycoside antibiotic. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to shield the amino groups during chemical reactions. The this compound is an intermediate in the synthesis of BB-K31, an impurity of Kanamycin A, and is utilized in various synthetic and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-protected Kanamycin A d8-Major involves the protection of amino groups in Kanamycin A using tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the Boc group. The process involves multiple steps, including the selective protection of amino groups and purification of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in controlled environments to maintain the stability of the Boc-protected compound.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-protected Kanamycin A d8-Major undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Substitution: Reaction with nucleophiles to introduce new functional groups at specific positions.
Oxidation and Reduction: These reactions can modify the hydroxyl groups present in the compound.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane.
Substitution: Various nucleophiles, such as amines and alcohols, under basic conditions.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include deprotected Kanamycin A, substituted derivatives, and oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Boc-protected Kanamycin A d8-Major is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex molecules and as a building block for various chemical reactions.
Biology: Employed in the study of aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Medicine: Investigated for its potential use in developing new antibiotics and overcoming bacterial resistance.
Industry: Utilized in the production of pharmaceutical compounds and as a reference standard in quality control.
Wirkmechanismus
The mechanism of action of Boc-protected Kanamycin A d8-Major is similar to that of Kanamycin A. It binds to the bacterial 30S ribosomal subunit, causing misreading of messenger RNA (mRNA) and inhibiting protein synthesis. This leads to the bacterium’s inability to synthesize essential proteins, ultimately resulting in bacterial cell death . The Boc group protects the amino groups during chemical reactions, allowing for selective modifications without affecting the compound’s core structure .
Vergleich Mit ähnlichen Verbindungen
Boc-protected Kanamycin A d8-Major is unique due to its Boc-protected amino groups, which provide stability and selectivity in chemical reactions. Similar compounds include:
Kanamycin A: The parent compound without Boc protection.
Gentamicin: Another aminoglycoside antibiotic with a different structure and spectrum of activity.
Amikacin: A semi-synthetic derivative of Kanamycin A with enhanced activity against resistant bacterial strains.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Eigenschaften
Molekularformel |
C28H52N4O15 |
|---|---|
Molekulargewicht |
684.7 g/mol |
IUPAC-Name |
tert-butyl N-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]carbamate |
InChI |
InChI=1S/C28H52N4O15/c1-27(2,3)46-25(40)31-8-12-16(35)18(37)19(38)24(42-12)45-22-11(32-26(41)47-28(4,5)6)7-10(29)21(20(22)39)44-23-17(36)14(30)15(34)13(9-33)43-23/h10-24,33-39H,7-9,29-30H2,1-6H3,(H,31,40)(H,32,41)/t10-,11+,12-,13-,14+,15-,16-,17-,18+,19-,20-,21+,22-,23-,24-/m1/s1 |
InChI-Schlüssel |
UINNIZSDURJEBV-OSMKSXLKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)O)O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




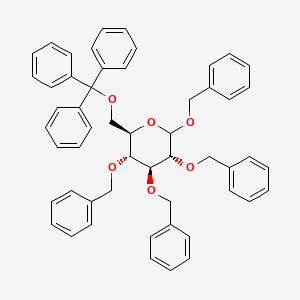
![5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate](/img/structure/B13410937.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B13410944.png)
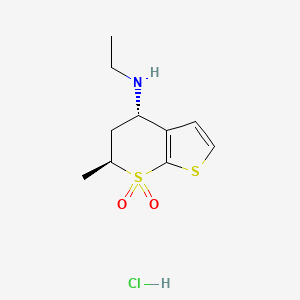


![(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B13410984.png)
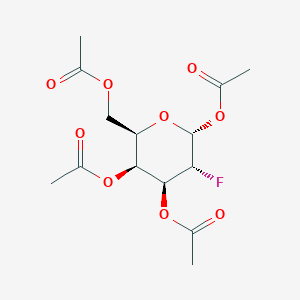

![2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile](/img/structure/B13410992.png)

